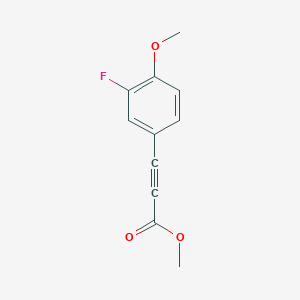
Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate: is an organic compound with the molecular formula C11H9FO3. It is a derivative of propiolic acid and features a fluoro and methoxy substituent on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate typically involves the esterification of 3-(3-fluoro-4-methoxyphenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to handle the reagents and products efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The triple bond in the propiolate moiety can undergo addition reactions with nucleophiles and electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Addition: Reagents like bromine or hydrogen halides in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Addition Products: The addition of halogens or hydrogen halides results in dihalo or halo derivatives.
Oxidation Products: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: Alkanes or alkenes, depending on the reducing conditions.
Scientific Research Applications
Chemistry: Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a precursor for various functionalized derivatives.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe to investigate biochemical pathways involving fluoro and methoxy groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of polymers, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and van der Waals interactions with biological macromolecules. The propiolate moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl 3-(4-methoxyphenyl)propiolate: Similar structure but lacks the fluoro substituent.
Methyl 3-(3-chloro-4-methoxyphenyl)propiolate: Contains a chloro group instead of a fluoro group.
Methyl 3-(3-fluoro-4-hydroxyphenyl)propiolate: Features a hydroxy group instead of a methoxy group.
Uniqueness: Methyl 3-(3-fluoro-4-methoxyphenyl)propiolate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The fluoro group enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C11H9FO3 |
|---|---|
Molecular Weight |
208.18 g/mol |
IUPAC Name |
methyl 3-(3-fluoro-4-methoxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C11H9FO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,1-2H3 |
InChI Key |
VUALISPDRDQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CC(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















